Phosphoramidite IBU-DC
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phosphoramidites, including IBU-DC Phosphoramidite, involves several key steps, typically starting from nucleosides that are chemically modified to introduce the phosphoramidite group. This process requires precise control over the reaction conditions to ensure high yield and purity of the product. For example, the solid-phase synthesis of nucleic acid hexamers using phosphoramidite chemistry demonstrates the complex methodology involved in generating these compounds, highlighting the precision required in their synthesis (Seela & Driller, 1985).
Molecular Structure Analysis
The molecular structure of phosphoramidites, such as IBU-DC Phosphoramidite, is critical for their function in nucleic acid synthesis. These molecules are designed to facilitate efficient and selective coupling reactions during the synthesis of oligonucleotides. The structure of phosphoramidites allows for the activation of the phosphorus atom, enabling it to form a bond with the oxygen of the nucleotide's 5'-hydroxyl group, a key step in the chain elongation process.
Chemical Reactions and Properties
Phosphoramidites engage in a variety of chemical reactions, primarily during the synthesis of oligonucleotides. The activation of phosphoramidites and their subsequent reaction with the hydroxyl group of a nucleoside or another phosphoramidite molecule is a fundamental step in the construction of DNA or RNA strands. The efficiency of these reactions is influenced by the choice of activator, with compounds like 4,5-dicyanoimidazole showing superior performance compared to traditional activators (Vargeese et al., 1998).
Applications De Recherche Scientifique
Synthèse d'oligonucléotides
Le phosphoramidite IBU-DC est un composant clé de la synthèse d'oligonucléotides . Les oligonucléotides sont de courtes molécules d'ADN ou d'ARN qui ont un large éventail d'applications dans les tests génétiques, la recherche et la criminalistique .
Applications thérapeutiques
Les phosphoramidites, comme l'IBU-DC, sont utilisés dans le développement d'applications thérapeutiques . Ces applications comprennent la création d'oligonucléotides antisens, qui peuvent se lier à des molécules d'ARN spécifiques pour bloquer leur fonction, ce qui pourrait potentiellement traiter une variété de maladies .
Applications diagnostiques
Le this compound est utilisé dans des applications diagnostiques . Par exemple, il peut être utilisé pour synthétiser des sondes permettant de détecter des séquences d'ADN ou d'ARN spécifiques dans un échantillon .
Fabrication sur mesure et services analytiques
Un large éventail d'options de chimie des acides nucléiques sont disponibles, y compris la fabrication sur mesure et les services analytiques . Cela permet la création d'oligonucléotides personnalisés pour des applications de recherche ou thérapeutiques spécifiques .
Conditions douces de déprotection
Les phosphoramidites à déprotection rapide, comme l'IBU-DC, sont idéaux pour les applications nécessitant une déprotection douce pour préserver l'intégrité des oligonucléotides contenant des colorants sensibles, des marqueurs ou d'autres modifications .
Systèmes à haut débit
Les conditions de déprotection accélérées du this compound peuvent minimiser l'exposition de l'oligonucléotide à l'ammoniaque et fournir un délai d'exécution plus rapide de la synthèse à l'oligonucléotide brut dans les systèmes à haut débit
Mécanisme D'action
Target of Action
IBU-DC Phosphoramidite is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, clinical, and therapeutic areas. They can be designed to bind to specific sequences of DNA or RNA, such as those from a virus or mutation, and modulate their activity .
Mode of Action
The mode of action of IBU-DC Phosphoramidite involves the formation of phosphodiester bonds that link the nucleotides together in the DNA or RNA chain during the synthesis process . This compound contains a protecting group (isobutyryl, iBu) that prevents unwanted side reactions during the synthesis . After the synthesis, the protecting group is removed, leaving behind the desired oligonucleotide .
Biochemical Pathways
The key biochemical pathway involved in the action of IBU-DC Phosphoramidite is the synthesis of oligonucleotides. This process involves the sequential addition of nucleotides to a growing chain, facilitated by the phosphoramidite chemistry . The resulting oligonucleotides can then interact with their target DNA or RNA sequences and modulate their activity, affecting various downstream biological processes depending on the design of the oligonucleotide .
Pharmacokinetics
The oligonucleotides synthesized using this compound can have various adme (absorption, distribution, metabolism, and excretion) properties depending on their sequence and chemical modifications . These properties can be designed to optimize the bioavailability and stability of the oligonucleotides for their intended application .
Result of Action
The result of the action of IBU-DC Phosphoramidite is the production of oligonucleotides with a specific sequence and chemical modifications . These oligonucleotides can have various molecular and cellular effects depending on their design. For example, they can be used to inhibit the expression of specific genes, modulate immune responses, or target specific pathogens .
Action Environment
The action of IBU-DC Phosphoramidite is typically carried out in a controlled laboratory environment during the synthesis of oligonucleotides . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency and fidelity of the synthesis process . In addition, the stability and efficacy of the resulting oligonucleotides can be influenced by various factors in their application environment, such as nuclease activity and the presence of competing molecules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)/t37-,38+,40+,57?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRTLKYXTXDQF-PBRWWWDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551890 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110522-84-4 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.